

potential off-target effects of ALG-055009

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Compound of Interest

Compound Name: ALG-055009

Cat. No.: B15540696

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Technical Support Center: ALG-055009

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving **ALG-055009**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ALG-055009**?

A1: **ALG-055009** is a potent and selective agonist of the thyroid hormone receptor beta (THR- β).^{[1][2]} THR- β is the predominant form of the thyroid hormone receptor expressed in the liver and plays a crucial role in lipid metabolism.^{[1][3]} By activating THR- β in the liver, **ALG-055009** stimulates the metabolism of cholesterol and fats, leading to a reduction in liver fat accumulation.^[1]

Q2: What are the potential off-target effects of **ALG-055009**, particularly concerning cardiac effects?

A2: The primary concern for thyroid hormone receptor agonists is the potential for off-target activation of thyroid hormone receptor alpha (THR- α), which is predominantly expressed in the heart and can lead to adverse cardiovascular effects. However, **ALG-055009** was designed for high selectivity for THR- β .^{[3][4]}

Preclinical studies in diet-induced obese (DIO) mouse models showed that at effective doses, **ALG-055009** did not induce significant changes in the expression of cardiac genes such as

Atp2a2, Myh6, and Myh7.[4] Furthermore, clinical trials have not observed clinically significant changes in cardiovascular system parameters.[3]

Q3: Have any clinically significant adverse events been observed in human trials?

A3: In Phase 1 and Phase 2a clinical trials, **ALG-055009** has been generally well-tolerated.[1][5][6] The majority of treatment-emergent adverse events (TEAEs) were reported as mild to moderate.[5][6][7] Notably, no serious adverse events (SAEs) have been reported.[1][6][7] One subject in a clinical trial discontinued treatment due to worsening insomnia, which was a pre-existing condition.[6][8]

Q4: What is the effect of **ALG-055009** on systemic thyroid hormone levels?

A4: Transient reductions in systemic thyroid hormone levels have been observed in clinical trial participants.[5][9] However, these changes were not associated with any clinical manifestations of hypothyroidism or hyperthyroidism.[5][7][9]

Q5: Are there any notable gastrointestinal side effects associated with **ALG-055009**?

A5: The incidence of gastrointestinal-related adverse events in subjects treated with **ALG-055009** was found to be similar to that of the placebo group in clinical trials.[6][7][10] Interestingly, a lower incidence of diarrhea was observed in the **ALG-055009** treatment groups compared to placebo.[6][8][10]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|--|---|---|
| Unexpected Cardiovascular Readouts in Preclinical Models (e.g., changes in heart rate) | Potential off-target activation of THR- α . | - Verify the dose and administration route of ALG-055009.- Perform gene expression analysis of cardiac tissues for markers of THR- α activation (e.g., Atp2a2, Myh6, Myh7).- Compare results with data from preclinical studies which showed no significant changes in these markers.[4] |
| Altered Systemic Thyroid Hormone Levels in Experimental Animals | On-target pharmacodynamic effect of THR- β agonism. | - Monitor thyroid hormone levels (T3, T4, TSH) at baseline and throughout the experiment.- Clinically, these changes have been transient and not associated with symptoms of hyper- or hypothyroidism.[5][9] Correlate hormonal changes with clinical observations in the animal model. |

Inconsistent Lipid Profile
Changes in In Vivo Studies

Variability in experimental
conditions or subject
characteristics.

- Ensure consistent diet and environmental conditions for all animal subjects.- In clinical trials, ALG-055009 has been shown to dose-dependently decrease atherogenic lipids.[5] [6] Assess for a dose-response relationship in your experiment.- Measure markers of target engagement, such as sex hormone-binding globulin (SHBG), which has shown dose-dependent increases in clinical trials.[5][6]

Quantitative Data Summary

Table 1: Overview of **ALG-055009** Efficacy in Phase 2a HERALD Study[8]

| Dose Group | Placebo-Adjusted Median Relative Reduction in Liver Fat (%) | Statistical Significance (p-value vs. Placebo) |
|------------|---|--|
| 0.5 mg | -24.1 | 0.0124 |
| 0.7 mg | -46.2 | 0.0004 |
| 0.9 mg | -43.6 | 0.0003 |

Table 2: Pharmacokinetic Parameters of **ALG-055009** in Humans[5]

| Parameter | Value |
|---|------------------|
| Time to Peak Plasma Concentration (Tmax) | Rapid Absorption |
| Plasma Half-life (t1/2) | ~20 hours |
| Accumulation Ratio (after multiple doses) | 1.6 - 2.6-fold |
| Bioavailability (Softgel vs. Solution) | 86% |

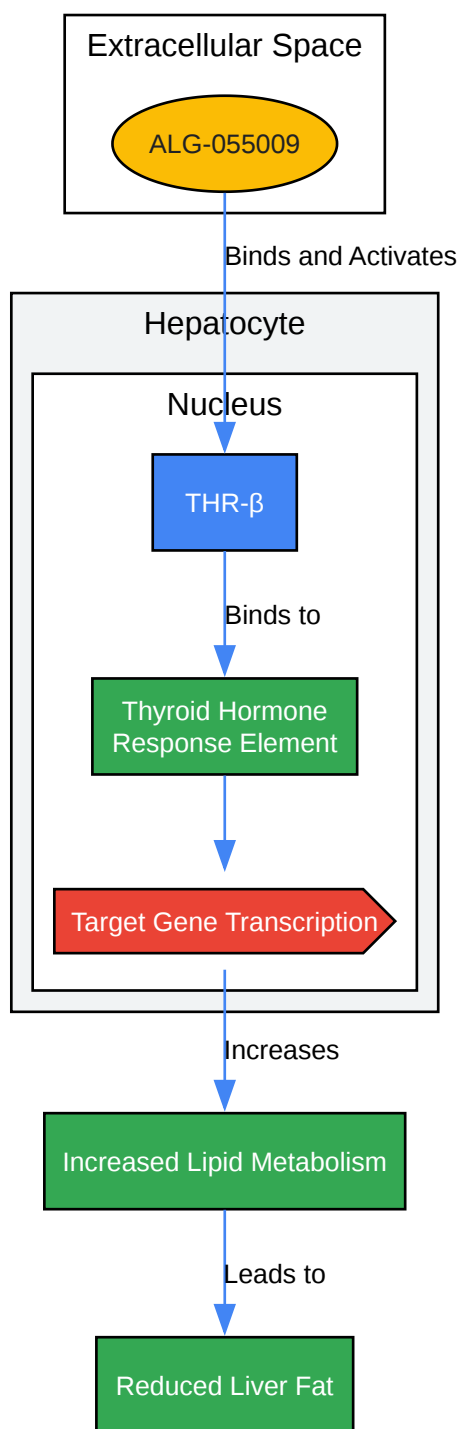
Experimental Protocols

Protocol 1: Assessment of Off-Target Cardiac Effects in a Rodent Model

- Animal Model: Male C57BL/6J mice on a high-fat diet for 14 weeks.[\[4\]](#)
- Treatment Groups:
 - Vehicle control (e.g., appropriate buffer)
 - **ALG-055009** at various dose levels (e.g., 0.15 mg/kg, administered twice daily via oral gavage for 4 weeks).[\[4\]](#)
- Endpoint Collection:
 - At the end of the treatment period, euthanize animals and collect heart tissue.
 - Snap-freeze tissue in liquid nitrogen and store at -80°C for gene expression analysis.
- Gene Expression Analysis:
 - Extract total RNA from heart tissue using a suitable commercial kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR (qPCR) to measure the expression levels of the following genes:
 - Atp2a2

- Myh6
- Myh7
- Normalize gene expression to a stable housekeeping gene (e.g., Gapdh).
- Data Analysis: Compare the relative gene expression levels between the **ALG-055009** treated groups and the vehicle control group. A lack of significant changes indicates a low risk of off-target cardiac effects at the tested doses.^[4]

Visualizations



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Caption: Mechanism of action of **ALG-055009** in hepatocytes.



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Caption: Workflow for assessing cardiac off-target effects.

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